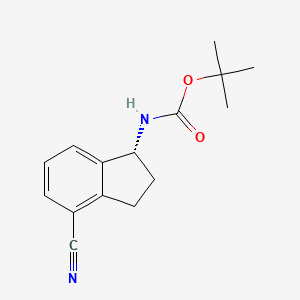

![molecular formula C8H6F3NO2S B1524994 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid CAS No. 1247787-20-7](/img/structure/B1524994.png)

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid

Vue d'ensemble

Description

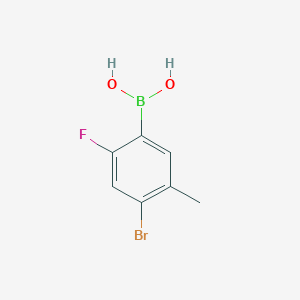

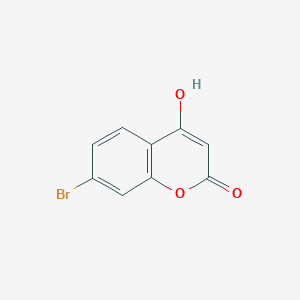

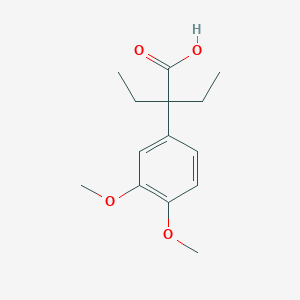

“2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C7H6F3NS . It has an average mass of 193.189 Da and a mono-isotopic mass of 193.017303 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO2S/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The study of 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid and its derivatives is pivotal in the realm of chemical synthesis, offering insights into novel synthetic routes and reactivity patterns. For instance, trifluoromethanesulfonic (triflic) acid catalyzes the cyclization of homoallylic sulfonamides to pyrrolidines, highlighting the utility of sulfonamides as terminators in cationic cyclizations for polycyclic system formation (Haskins & Knight, 2002). Furthermore, strategic methodologies for synthesizing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids were developed, underscoring the significance of the trifluoromethyl group in chemical synthesis (Cottet et al., 2003).

Coordination Chemistry and Metal Complexes

Research into pyridinecarboxylic acids extends into coordination chemistry, where their interaction with metal salts under various conditions produces diverse coordination polymers and discrete molecular structures. The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, for example, results in products varying with the reaction milieu, demonstrating the ligand's versatility in forming metal-organic frameworks (Ghosh et al., 2004).

Drug Design and Biological Relevance

The exploration of pyridine-SF4-isoxazolines connects chemical innovation with potential pharmacological applications. The design of these molecules, linking heterocycles through rodlike SF4 linkers, showcases their potential as novel scaffolds in drug discovery, offering alternative structures to traditional drug design elements (Maruno et al., 2022).

Crystallography and Material Science

The study of the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate provides insight into hydrogen-bonding networks and molecular packing, essential for understanding material properties and designing functional materials with specific interaction patterns (Ye & Tanski, 2020).

Molecular Electronics and Photophysics

Research on green-emitting iridium(III) complexes featuring sulfanyl- or sulfone-functionalized cyclometallating ligands, including pyridine derivatives, illuminates the role of these substituents in modulating photophysical properties. Such studies contribute to the development of materials for optoelectronic applications, highlighting the impact of molecular design on emission characteristics (Constable et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c9-8(10,11)4-15-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUYLFRFETWQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)SCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

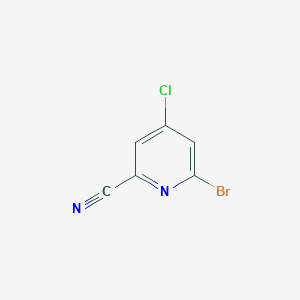

![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)